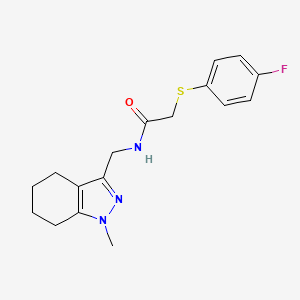

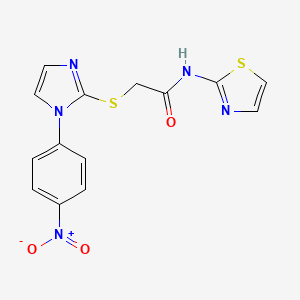

![molecular formula C20H23N5O3 B2677550 9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 838869-29-7](/img/structure/B2677550.png)

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a pyrimidine derivative . Pyrimidines are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been reported in various studies. For instance, a study reported the synthesis of a novel series of pyrano [2,3-d]pyrimidine-2,4-dione analogues as potential inhibitors against PARP-1 . Another study reported the synthesis of pyrimidine-fused tetrahydropyridines and pyridines by microwave-assisted one-pot reaction .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed based on their formula. For instance, a related compound, 2,4(1H,3H)-Pyrimidinedione, has a molecular weight of 141.1280 .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives have been studied in various contexts. For example, a study reported the use of PK inhibitors, which are often pyrimidine derivatives, as molecular therapeutic targets in clinical oncology .Physical And Chemical Properties Analysis

The physical and chemical properties of “9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” can be inferred from related compounds. For example, a related compound has a density of 1.3±0.1 g/cm3, boiling point of 613.2±65.0 °C at 760 mmHg, and a molar volume of 318.8±7.0 cm3 .Applications De Recherche Scientifique

Antimicrobial Activity

Phosphazenes, including the compound , have been investigated for their antimicrobial properties. In a study by Koran et al., various derivatives of hexakis[(4-(hydroxyimino)2-methoxy)phenoxy]cyclotriphosphazene were synthesized and screened for in-vitro antimicrobial activity . Some of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. However, none of the compounds showed antifungal activity except for compounds 7 and 9, which had moderate activity.

a. Antitumor Activity: Certain phosphazenes exhibit strong antitumor activity. Researchers have explored their potential as anticancer agents .

b. Antimicrobial Agents: Phosphazenes have been investigated for their biological activity against bacterial and yeast cells. Their potential as antimicrobial agents is an active area of research .

c. Model Compounds: Phosphazenes serve as model compounds for polyphosphazenes. These polymers can be tailored to have various physical and chemical properties by modifying side groups .

d. Starting Materials: Phosphazenes are used as starting materials for preparing cyclolinear and/or cyclomatrix phosphazene substrates. These substrates find applications in diverse fields .

e. Commercial Polymers: Commercial polymers containing pendant cyclophosphazene groups have been developed. These polymers have carbon backbones and find use in hydraulic fluids, lubricants, and other industrial applications .

f. Other Applications: Phosphazenes also play roles in catalyst supports, dyes, insect chemosterilants, pesticides, fertilizers, and more. They have been explored as core substrates for dendrimers, thermal initiators, and photosensitive materials .

Quinoline Derivatives

The compound’s structure contains a quinoline moiety. Quinoline derivatives have diverse applications, including in pharmaceuticals and agrochemicals. Quinoline itself is an essential segment of both natural and synthetic compounds .

Mécanisme D'action

The mechanism of action of pyrimidine derivatives often involves their interaction with various enzymes and pathways. For instance, PARP-1 inhibitors, which can be pyrimidine derivatives, have been used to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Safety and Hazards

Propriétés

IUPAC Name |

9-(4-ethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-4-11-25-18(26)16-17(22(3)20(25)27)21-19-23(12-6-13-24(16)19)14-7-9-15(10-8-14)28-5-2/h4,7-10H,1,5-6,11-13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADDCROCJHXFES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-9-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/no-structure.png)

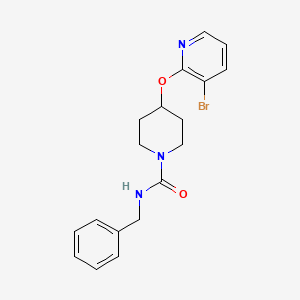

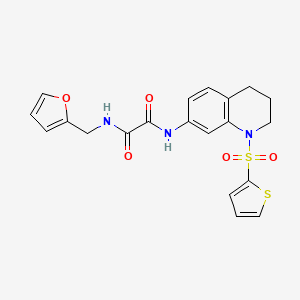

![2-(Chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B2677475.png)

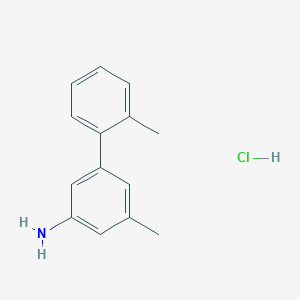

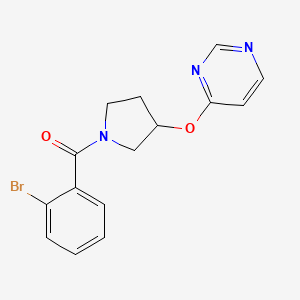

![2-(2-{[Cyano(4-fluoro-3-nitrophenyl)amino]methyl}phenyl)-2-methylpropanenitrile](/img/structure/B2677479.png)

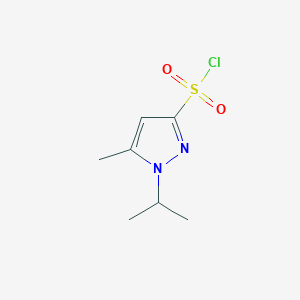

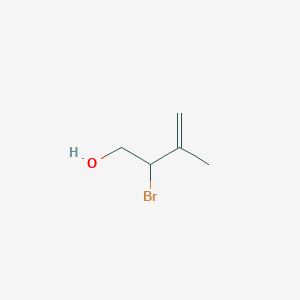

![N-(4-methylphenethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2677480.png)

![8-(3,5-Difluorophenyl)-8-methyl-6,9-diazaspiro[4.5]decan-10-one](/img/structure/B2677481.png)

![8-[(2E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2677484.png)